molecular formula C27H33O3P B049063 Tris(4-methoxy-3,5-dimethylphenyl)phosphine CAS No. 121898-64-4

Tris(4-methoxy-3,5-dimethylphenyl)phosphine

Cat. No.: B049063
CAS No.: 121898-64-4
M. Wt: 436.5 g/mol
InChI Key: BDGUINGZRGNLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Tris(4-methoxy-3,5-dimethylphenyl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Tris(4-methoxyphenyl)phosphine
  • Tris(4-fluorophenyl)phosphine
  • Tris(4-trifluoromethylphenyl)phosphine
  • Tri(o-tolyl)phosphine

Uniqueness: Tris(4-methoxy-3,5-dimethylphenyl)phosphine is unique due to the presence of methoxy and dimethyl groups on the phenyl rings, which enhance its electron-donating properties and steric bulk . These characteristics improve its performance as a ligand in catalytic reactions compared to its analogs .

Properties

IUPAC Name

tris(4-methoxy-3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33O3P/c1-16-10-22(11-17(2)25(16)28-7)31(23-12-18(3)26(29-8)19(4)13-23)24-14-20(5)27(30-9)21(6)15-24/h10-15H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGUINGZRGNLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)C3=CC(=C(C(=C3)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405156
Record name TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121898-64-4
Record name TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Reactant of Route 2
Reactant of Route 2
Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Reactant of Route 4
Reactant of Route 4
Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Reactant of Route 6
Reactant of Route 6
Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Customer
Q & A

Q1: What role does Tris(4-methoxy-3,5-dimethylphenyl)phosphine play in palladium-catalyzed reactions?

A1: this compound acts as a ligand in palladium-catalyzed reactions. Specifically, it can be used in conjunction with Pd(η3-C3H5)Cp to form a catalytic complex. This complex has been shown to be effective in catalyzing the [4+2] cycloaddition of o-(silylmethyl)benzyl carbonates with alkenes. [] This type of reaction is a powerful tool for constructing six-membered rings, which are common motifs in many organic molecules.

Q2: Can you provide an example of a successful application of this compound in a palladium-catalyzed reaction?

A2: One example is the reaction of o-(silylmethyl)benzyl carbonates with methyl crotonate. Using a catalyst system generated from Pd(η3-C3H5)Cp and this compound, this reaction yields methyl 3-methyltetralin-2-carboxylate with high efficiency (84% yield) at a low catalyst loading (2%). [] This highlights the potential of this ligand system for the efficient synthesis of complex molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.